4-Isothiocyanatophenyl 4-(4-hexylcyclohexyl)benzoate
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Overview
Description
4-Isothiocyanatophenyl 4-(4-hexylcyclohexyl)benzoate is a compound that belongs to the class of liquid crystalline materials. These materials exhibit unique properties that make them valuable in various applications, particularly in the field of display technologies. The compound is characterized by its ability to form smectic and nematic phases, which are essential for the functionality of liquid crystal displays (LCDs).
Preparation Methods
The synthesis of 4-Isothiocyanatophenyl 4-(4-hexylcyclohexyl)benzoate typically involves a multi-step process. The general synthetic route includes the following steps:
Preparation of 4-(4-hexylcyclohexyl)benzoic acid: This is achieved through the alkylation of cyclohexanone followed by a Friedel-Crafts acylation reaction.
Formation of 4-(4-hexylcyclohexyl)benzoyl chloride: The benzoic acid derivative is then converted to its corresponding acyl chloride using thionyl chloride.
Coupling with 4-isothiocyanatophenol: The final step involves the reaction of the acyl chloride with 4-isothiocyanatophenol under basic conditions to yield the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Isothiocyanatophenyl 4-(4-hexylcyclohexyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to yield amines.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Isothiocyanatophenyl 4-(4-hexylcyclohexyl)benzoate has several scientific research applications:
Chemistry: It is used as a model compound to study the properties of liquid crystalline materials and their phase transitions.
Biology: The compound’s ability to form ordered structures makes it useful in studying cell membrane mimetics and other biological assemblies.
Medicine: Research is ongoing to explore its potential in drug delivery systems due to its unique phase behavior.
Mechanism of Action
The mechanism of action of 4-Isothiocyanatophenyl 4-(4-hexylcyclohexyl)benzoate is primarily related to its liquid crystalline properties. The compound forms ordered structures that can align in response to external electric fields, a property that is exploited in LCD technology. The molecular targets include the alignment layers in LCDs, and the pathways involved are related to the electro-optic effects that control the light modulation in these devices .
Comparison with Similar Compounds
Similar compounds to 4-Isothiocyanatophenyl 4-(4-hexylcyclohexyl)benzoate include:
- 4-Isothiocyanatophenyl 4-(4-pentylcyclohexyl)benzoate
- 4-Isothiocyanatophenyl 4-(4-butylcyclohexyl)benzoate
- 4-Isothiocyanatophenyl 4-(4-octylcyclohexyl)benzoate
These compounds share the isothiocyanatophenyl and cyclohexylbenzoate moieties but differ in the length of the alkyl chain. The uniqueness of this compound lies in its specific alkyl chain length, which influences its liquid crystalline properties and phase behavior .
Properties
CAS No. |
151103-65-0 |
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Molecular Formula |
C26H31NO2S |
Molecular Weight |
421.6 g/mol |
IUPAC Name |
(4-isothiocyanatophenyl) 4-(4-hexylcyclohexyl)benzoate |
InChI |
InChI=1S/C26H31NO2S/c1-2-3-4-5-6-20-7-9-21(10-8-20)22-11-13-23(14-12-22)26(28)29-25-17-15-24(16-18-25)27-19-30/h11-18,20-21H,2-10H2,1H3 |
InChI Key |
FWOBLTSZIWQOAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)N=C=S |
Origin of Product |
United States |
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